- Rhodium-Catalyzed Decarbonylative C-H Arylation of 2-Aryloxybenzoic Acids Leading to Dibenzofuran Derivatives, Organic Letters, 2013, 15(11), 2754-2757

Cas no 89827-45-2 (4-Bromodibenzofuran)

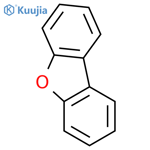

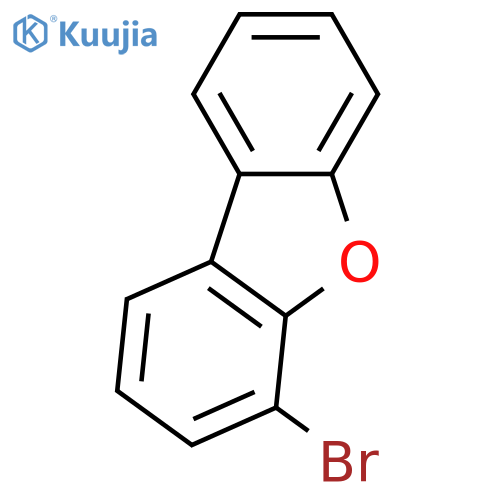

4-Bromodibenzofuran structure

商品名:4-Bromodibenzofuran

4-Bromodibenzofuran 化学的及び物理的性質

名前と識別子

-

- 4-Bromodibenzo[b,d]furan

- 4-Bromodibenzofuran

- 4-bromo-Dibenzofuran

- Dibenzofuran, 4-bromo-

- DYTYBRPMNQQFFL-UHFFFAOYSA-N

- TRA0034196

- LS40922

- FCH1328303

- OR315128

- AX8236453

- ST24043486

- B4345

- Y5817

- 4-Bromodibenzo[b,d]furan;Dibenzofuran, 4-bromo-

- 4-Bromodibenzo[b,d]furan;Dibenzofuran, 4-romo-

- 4-Bromodibenzofuran (ACI)

- EN300-83372

- DTXSID80332492

- 4-Bromodibenzofuran, 97%

- 89827-45-2

- SCHEMBL636238

- MFCD00185685

- SY055368

- AKOS016005654

- DB-367603

- 6-BROMO-8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE

- AC-30335

- DS-18319

- CS-W012685

- 6-bromo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene

-

- MDL: MFCD00185685

- インチ: 1S/C12H7BrO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H

- InChIKey: DYTYBRPMNQQFFL-UHFFFAOYSA-N

- ほほえんだ: BrC1C2OC3C(C=2C=CC=1)=CC=CC=3

計算された属性

- せいみつぶんしりょう: 245.96800

- どういたいしつりょう: 245.968

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 13.1

- 疎水性パラメータ計算基準値(XlogP): 4.8

じっけんとくせい

- 密度みつど: 1.577

- ゆうかいてん: 69.0 to 73.0 deg-C

- PSA: 13.14000

- LogP: 4.34850

4-Bromodibenzofuran セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302-H319-H413

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36-53

- セキュリティの説明: 26

-

危険物標識:

4-Bromodibenzofuran 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Bromodibenzofuran 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A435139-10g |

4-Bromodibenzo[b,d]furan |

89827-45-2 | 97% | 10g |

$9.0 | 2025-02-21 | |

| Chemenu | CM158344-25g |

4-Bromodibenzo[b,d]furan |

89827-45-2 | 97% | 25g |

$701 | 2021-08-05 | |

| Apollo Scientific | OR315128-1g |

4-Bromo-dibenzofuran |

89827-45-2 | 98+% | 1g |

£15.00 | 2025-03-21 | |

| Enamine | EN300-83372-2.5g |

6-bromo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene |

89827-45-2 | 95.0% | 2.5g |

$37.0 | 2025-02-21 | |

| eNovation Chemicals LLC | D583244-25g |

4-BROMODIBENZOFURAN |

89827-45-2 | 95% | 25g |

$389 | 2024-05-24 | |

| abcr | AB440146-25g |

4-Bromodibenzo[b,d]furan, 95%; . |

89827-45-2 | 95% | 25g |

€95.30 | 2025-02-13 | |

| abcr | AB440146-5 g |

4-Bromodibenzo[b,d]furan, 95%; . |

89827-45-2 | 95% | 5g |

€80.40 | 2023-07-18 | |

| Enamine | EN300-83372-0.1g |

6-bromo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene |

89827-45-2 | 95.0% | 0.1g |

$19.0 | 2025-02-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025891-5g |

4-Bromodibenzofuran |

89827-45-2 | 97% | 5g |

¥282 | 2024-05-21 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4345-5G |

4-Bromodibenzofuran |

89827-45-2 | >98.0%(GC) | 5g |

¥150.00 | 2024-04-15 |

4-Bromodibenzofuran 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Acetic anhydride , Potassium iodide Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene](2,4-pentanedionato-κO2,κO4)rhodium ; 20 h, 160 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Copper bromide (CuBr2) Catalysts: Tetrabutylammonium bromide Solvents: Water ; 5 - 12 h, 100 °C

リファレンス

- Direct bromodeboronation of arylboronic acids with CuBr2 in water, Tetrahedron Letters, 2021, 64,

合成方法 3

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid , Sodium nitrite Solvents: Water ; 3 h, 70 °C

リファレンス

- Transition-Metal-Free Direct Arylation: Synthesis of Halogenated 2-Amino-2'-hydroxy-1,1'-biaryls and Mechanism by DFT Calculations, Journal of the American Chemical Society, 2013, 135(19), 7086-7089

合成方法 4

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 min, -40 °C; -40 °C → rt; 2 h, rt; rt → -78 °C

1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; 30 min, -78 °C; 1.5 h, -78 °C → rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; 30 min, -78 °C; 1.5 h, -78 °C → rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

リファレンス

- HAT Catalysts to Facilitate Acid Mediated Cleavage of Biaryl C-C Bonds in Binaphthols, Organic Letters, 2022, 24(45), 8326-8330

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium bromide , 1-Butanaminium, N,N,N-tributyl-, acetate, compd. with acetic acid (1:1:1) Solvents: Methanol ; 4 h, 40 °C

リファレンス

- Transition metal-free electrocatalytic halodeborylation of arylboronic acids with metal halides MX (X = I, Br) to synthesize aryl halides, Organic Chemistry Frontiers, 2020, 7(3), 590-595

合成方法 6

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -40 °C; -40 °C → rt; 2 h, rt; rt → -78 °C

1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; 30 min, -78 °C → rt; 2 h, rt

1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; 30 min, -78 °C → rt; 2 h, rt

リファレンス

- Green-Blue Emitters: NHC-Based Cyclometalated [Pt(C%C*)(acac)] Complexes, Angewandte Chemie, 2010, 49(52), 10214-10216

合成方法 7

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 0.5 h, -40 °C; 2 h, 25 °C

1.2 Reagents: Bromine Solvents: Chloroform ; 0.5 h, -78 °C; 2 h, 25 °C

1.2 Reagents: Bromine Solvents: Chloroform ; 0.5 h, -78 °C; 2 h, 25 °C

リファレンス

- Regioselective arene homologation through rhenium-catalyzed deoxygenative aromatization of 7-oxabicyclo[2.2.1]hepta-2,5-dienes, Chemical Communications (Cambridge, 2019, 55(16), 2332-2335

4-Bromodibenzofuran Raw materials

- Dibenzofuran-4-boronic acid

- Dibenzofuran

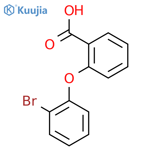

- Benzoic acid, 2-(2-bromophenoxy)-

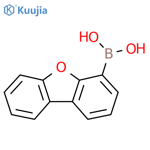

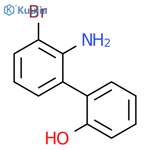

- 2'-Amino-3'-bromo-[1,1'-biphenyl]-2-ol

4-Bromodibenzofuran Preparation Products

4-Bromodibenzofuran サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:89827-45-2)4-溴二苯并呋喃

注文番号:LE20942862

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:48

価格 ($):discuss personally

4-Bromodibenzofuran 関連文献

-

Shanmugam Karthik,Thirumanavelan Gandhi New J. Chem. 2018 42 15811

-

2. 956. Syntheses and properties of derivatives of dibenzofuran and dibenzothiophen. Part I. Monophenyl derivativesE. B. McCall,A. J. Neale,T. J. Rawlings J. Chem. Soc. 1962 4900

-

Seokhoon Jang,Kyung Hyung Lee,Jun Yeob Lee,Youngu Lee J. Mater. Chem. C 2019 7 9599

-

Ju Hui Yun,Yu Jin Kang,Si Hyun Han,Jun Yeob Lee J. Mater. Chem. C 2018 6 320

-

Kaiyuan Di,Runda Guo,Yaxiong Wang,Yingbo Lv,Hanrui Su,Qiang Zhang,Bing Yang,Lei Wang J. Mater. Chem. C 2023 11 6429

89827-45-2 (4-Bromodibenzofuran) 関連製品

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:89827-45-2)4-BROMODIBENZOFURAN

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:89827-45-2)4-Bromodibenzofuran

清らかである:99%

はかる:500g

価格 ($):391.0